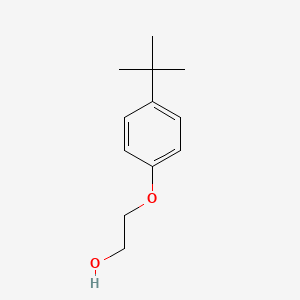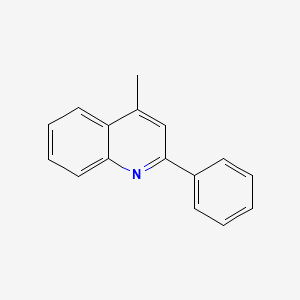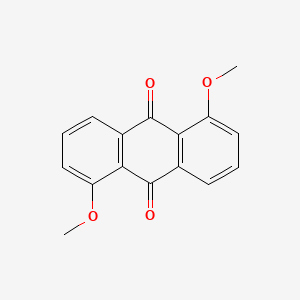
Glycine, N-(N2-L-histidyl-L-lysyl)-
描述
Glycine, N-(N2-L-histidyl-L-lysyl)- is a naturally occurring tripeptide composed of glycine, histidine, and lysine. This compound is known for its ability to bind copper ions, forming a complex that plays a significant role in various biological processes. It has been studied for its potential therapeutic applications, particularly in wound healing, anti-aging, and neuroprotection .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(N2-L-histidyl-L-lysyl)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are activated using reagents such as carbodiimides or uronium salts to form peptide bonds.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Industrial Production Methods
Industrial production of Glycine, N-(N2-L-histidyl-L-lysyl)- often involves large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired yield and purity. The peptide is then purified and formulated for various applications, including pharmaceuticals and cosmetics .
化学反应分析
Types of Reactions
Glycine, N-(N2-L-histidyl-L-lysyl)- undergoes several types of chemical reactions, including:
Complexation: It forms complexes with metal ions, particularly copper, which is essential for its biological activity.
Oxidation and Reduction: The peptide can participate in redox reactions, particularly involving the copper ion in its complexed form.
Common Reagents and Conditions
Copper Ions: Used to form the copper-peptide complex.
Oxidizing Agents: Such as hydrogen peroxide, can be used to study the redox properties of the peptide.
Major Products
Copper-Peptide Complex: The primary product formed when Glycine, N-(N2-L-histidyl-L-lysyl)- binds with copper ions.
科学研究应用
Glycine, N-(N2-L-histidyl-L-lysyl)- has a wide range of scientific research applications:
Wound Healing: It promotes collagen synthesis and accelerates wound healing.
Anti-Aging: Used in cosmetic formulations for its skin-rejuvenating properties.
Neuroprotection: Investigated for its potential to protect against neurodegenerative diseases by preventing metal-induced oxidative stress.
Gene Expression Modulation: Shown to influence the expression of genes related to inflammation and oxidative stress.
作用机制
The mechanism of action of Glycine, N-(N2-L-histidyl-L-lysyl)- involves its ability to bind copper ions, forming a stable complex. This complex can modulate various biological processes:
Copper Transport: Facilitates the transport and utilization of copper in cells.
Antioxidant Activity: Reduces oxidative stress by neutralizing reactive oxygen species.
Gene Regulation: Influences the expression of genes involved in inflammation and cellular repair.
相似化合物的比较
Similar Compounds
Glycyl-L-histidyl-L-lysine: A similar tripeptide that also binds copper and has similar biological activities.
Glycyl-L-histidyl-L-arginine: Another tripeptide with comparable properties but different amino acid composition.
Uniqueness
Glycine, N-(N2-L-histidyl-L-lysyl)- is unique due to its specific amino acid sequence, which confers distinct binding properties and biological activities. Its ability to form a stable complex with copper ions and modulate gene expression sets it apart from other similar compounds .
属性
IUPAC Name |
2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O4/c15-4-2-1-3-11(14(24)18-7-12(21)22)20-13(23)10(16)5-9-6-17-8-19-9/h6,8,10-11H,1-5,7,15-16H2,(H,17,19)(H,18,24)(H,20,23)(H,21,22)/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIYNCLILDLGRS-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211082 | |
| Record name | Glycine, N-(N2-L-histidyl-L-lysyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62024-09-3 | |
| Record name | Glycine, N-(N2-L-histidyl-L-lysyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062024093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-(N2-L-histidyl-L-lysyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















